

Navigating the Thermal Properties of Dimethylsulfamide: A Technical Guide for Researchers

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Compound of Interest

| | |
|----------------|--------------------------------|
| Compound Name: | <i>N,N'</i> -Dimethylsulfamide |
| CAS No.: | 22504-72-9 |
| Cat. No.: | B1206381 |

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An In-depth Examination of the Melting and Boiling Points of N,N-Dimethylsulfamide and its Isomeric Ambiguity

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This technical guide delves into the melting and boiling points of dimethylsulfamide, with a particular focus on N,N-Dimethylsulfamide (CAS RN: 3984-14-3). It aims to provide a comprehensive overview, clarify existing ambiguities in nomenclature, and present standardized methodologies for experimental determination.

The Isomeric Landscape: N,N- vs. N,N'-Dimethylsulfamide

A critical point of clarification is the distinction between N,N-Dimethylsulfamide and its isomer, **N,N'-Dimethylsulfamide**. While the user query specifically requested information on **N,N'-Dimethylsulfamide**, a thorough review of chemical databases and commercial suppliers

reveals that the term is often used interchangeably with N,N-Dimethylsulfamide. The vast majority of available data corresponds to the N,N-isomer, where both methyl groups are attached to the same nitrogen atom.

Chemical Structures:

- N,N-Dimethylsulfamide (CAS RN: 3984-14-3): In this isomer, both methyl groups are bonded to a single nitrogen atom. Its IUPAC name is [methyl(sulfamoyl)amino]methane[1].
- **N,N'-Dimethylsulfamide**: In this isomer, the methyl groups are bonded to different nitrogen atoms.

This guide will primarily focus on the well-documented thermal properties of N,N-Dimethylsulfamide (CAS RN: 3984-14-3) due to the prevalence of data for this isomer.

Core Physical Properties of N,N-Dimethylsulfamide

The melting and boiling points are fundamental physical constants that provide insights into the purity and physical state of a compound under varying temperatures.

| Physical Property | Value | Data Type | Source(s) |
|-------------------|---------------|--------------|-----------|
| Melting Point | 95-99 °C | Experimental | |
| | 97.00 °C | Experimental | [2] |
| | 95-96 °C | Experimental | [3][4] |
| Boiling Point | 216.90 °C | Experimental | [2] |
| | 216.9±23.0 °C | Predicted | [4] |
| | 155 °C | Experimental | [5] |

Note on Data Discrepancies: It is important to note the variation in the reported boiling points. While most sources indicate a boiling point around 217 °C, one experimental value is reported as 155 °C[5]. This discrepancy could be due to different experimental conditions, such as pressure, or potential impurities in the sample. The predicted values offer a theoretical estimation. For critical applications, experimental verification is strongly recommended.

The Science Behind the Measurement: Experimental Protocols

The accurate determination of melting and boiling points is crucial for chemical characterization. The choice of method depends on the quantity of the substance available and the required precision.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and reliable technique for determining the melting point of a crystalline solid[6]. The principle behind this method is the precise observation of the temperature at which the solid-to-liquid phase transition occurs in a small, uniformly heated sample.

Experimental Workflow for Melting Point Determination



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Caption: Workflow for Melting Point Determination using the Capillary Method.

Detailed Protocol:

- Sample Preparation:
 - Ensure the N,N-Dimethylsulfamide sample is pure and dry. Impurities can depress and broaden the melting range.
 - Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.
 - Firmly pack the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. This can be achieved by tapping the bottom of the tube on a hard surface[7].

- Apparatus Setup:
 - Insert the packed capillary tube into the heating block of a melting point apparatus[8].
 - Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
- Measurement:
 - Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.
 - Carefully observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.
 - Continue heating at the slow rate and record the temperature when the last crystal melts and the entire sample is a clear liquid. This is the end of the melting range.
- Self-Validation:
 - A sharp melting range (typically 0.5-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
 - For verification, a mixed melting point determination can be performed. If the unknown compound is mixed with a pure sample of N,N-Dimethylsulfamide and the melting point does not change, the identity of the unknown is confirmed.

Boiling Point Determination: The Thiele Tube Method

For determining the boiling point of a liquid, especially when only a small sample is available, the Thiele tube method is a classic and effective technique[9][10]. This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Experimental Workflow for Boiling Point Determination



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Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Detailed Protocol:

- Sample Preparation:
 - Place a small amount (a few drops) of liquid N,N-Dimethylsulfamide into a small test tube (e.g., a fusion tube).
 - Take a capillary tube and seal one end. Place the open end of the capillary tube down into the liquid in the test tube[11].
- Apparatus Setup:
 - Attach the small test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
 - Clamp a Thiele tube to a retort stand and fill it with a high-boiling point liquid, such as mineral oil or silicone oil, to a level just above the side arm.
 - Immerse the thermometer and the attached test tube into the oil in the Thiele tube. The sample should be positioned in the main body of the tube[12].
- Measurement:
 - Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The shape of the tube ensures even heat distribution through convection currents[10].

- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue gentle heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.
- Remove the heat source and allow the apparatus to cool slowly.
- The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube^[9]. Record this temperature.
- Trustworthiness of the Protocol:
 - The point at which the liquid re-enters the capillary signifies that the vapor pressure inside the capillary is equal to the external atmospheric pressure, which is the definition of the boiling point.
 - It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Conclusion

This technical guide provides a detailed overview of the melting and boiling points of N,N-Dimethylsulfamide, a compound of significant interest to the scientific community. By clarifying the common nomenclatural ambiguity with its isomer, **N,N'-Dimethylsulfamide**, and presenting robust, self-validating experimental protocols, this document serves as a valuable resource for researchers. The provided step-by-step methodologies and workflow diagrams for melting and boiling point determination are designed to ensure accuracy and reproducibility in the laboratory, upholding the principles of scientific integrity.

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